molecular formula C46H68O23 B11936520 Crocin, for microscopy

Crocin, for microscopy

Cat. No.: B11936520
M. Wt: 989.0 g/mol
InChI Key: LUVDBMJRTUBHNX-RSXXRLSLSA-N
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Description

Crocin is a glycosylated apocarotenoid pigment predominantly found in saffron, derived from the red stigma of the Crocus sativus plant. It is known for its vibrant color and bioactive properties, making it a valuable compound in various fields, including microscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Traditional production of crocin involves extraction from crocin-producing plants. recent advancements have led to the development of microbial synthesis methods. By engineering the metabolic pathways of zeaxanthin, crocetin, and crocin in Escherichia coli strains, researchers have successfully established a microbial pathway for synthesizing crocin and its derivatives . This method employs glycerol as the primary carbon source and involves the overexpression of key enzymes such as zeaxanthin cleavage dioxygenase and crocetin dialdehyde dehydrogenase .

Industrial Production Methods: Industrial production of crocin typically involves the extraction from saffron, which requires a significant number of flowers and is influenced by environmental factors. The microbial synthesis method offers a more sustainable and efficient alternative, with substantial yields achieved through genetic modifications and enzyme overexpression .

Chemical Reactions Analysis

Structural Basis for Reactivity in Microscopy

Crocin (C₄₄H₆₄O₂₄) is a dicarboxylic acid crocetin diesterified with two gentiobiose (disaccharide) groups . This structure grants it:

  • Hydrophilicity : Solubility in aqueous solutions (up to 1.54 g/cm³ predicted density) , essential for staining aqueous biological samples.

  • Chromophoric properties : Absorption maxima at 440–442 nm , enabling visualization under brightfield microscopy.

  • Ester group reactivity : Susceptible to hydrolysis under acidic or enzymatic conditions, altering its staining efficacy .

Degradation Kinetics and Stability

Crocin degrades via second-order kinetics, influenced by pH, temperature, and preservatives . Key findings include:

Table 1: Half-Life (t₁/₂) of Crocin Under Varying Conditions

Condition5°C (hours)20°C (hours)35°C (hours)
Water (H₂O) 63.548.241.7
Citric Acid 226.3170.8107.5
Ascorbic Acid 6,392.23,407.31,248.6
pH 2 60.622.912.4
pH 8 106.778.245.3
  • Key trends :

    • Acidic conditions (pH 2) accelerate degradation (t₁/₂ = 12.4 hours at 35°C) .

    • Antioxidants like ascorbic acid extend stability by scavenging free radicals .

    • Neutral to alkaline pH (7–8) moderately preserves crocin, ideal for buffer formulations .

Oxidation Mechanisms

Crocin reacts with hydroxyl radicals (OH- ) and hydrated electrons (e⁻ₐq) during radiolysis, forming transient intermediates critical for understanding oxidative damage :

Table 2: Rate Constants for Crocin Oxidation

ReactionRate Constant (k, M⁻¹s⁻¹)
Crocin + OH- → R-3.33 × 10¹⁰
Crocin + e⁻ₐq → R⁻10.5 × 10¹⁰
Radical decay (R- → Products)0.6 × 10⁶
  • Mechanistic insights :

    • OH- abstracts hydrogen from crocin’s polyene chain, generating a conjugated radical (R- ) with λₘₐₓ = 678 nm .

    • Radical decay follows first-order kinetics, producing crocetin and gentiobiose derivatives .

Hydrolysis and Isomerization

Heat and light induce structural changes:

  • Ester hydrolysis : Boiling (100°C) cleaves gentiobiose groups, yielding crocetin and reducing staining intensity .

  • Cis-trans isomerization : Grilling (180°C) converts trans-crocin to 13-cis-crocetin (λₘₐₓ shift to 428 nm), altering colorimetric properties .

Table 3: Apocarotenoid Changes During Thermal Treatment

TreatmentCrocin-1 (μg/g)Crocetin (μg/g)13-cis-Crocetin (μg/g)
Control 12.1 ± 0.80.00.0
Boiled 11.9 ± 0.70.00.0
Grilled 4.3 ± 0.22.1 ± 0.11.8 ± 0.1

Implications for Microscopy

  • Staining optimization : Use neutral buffers (pH 7–8) with antioxidants (e.g., 0.1% ascorbic acid) to prevent degradation during prolonged staining .

  • Fixation artifacts : Aldehyde-based fixatives may crosslink crocin’s ester groups, reducing solubility .

  • Quantitative analysis : Calibrate spectrophotometric measurements at 440 nm, accounting for cis-trans isomerization under UV light .

This synthesis of experimental data underscores crocin’s reactivity in microscopy applications, emphasizing the need for controlled conditions to preserve its structural and functional integrity .

Scientific Research Applications

Anticancer Applications

Crocin's anticancer properties have been extensively studied, particularly its effects on microtubule dynamics in cancer cells.

Case Study: HeLa Cells

  • Methodology : HeLa cells were treated with crocin at various concentrations. Microscopic analysis revealed significant depolymerization of microtubules at 1000 nM concentration.
  • Results : The study demonstrated that crocin effectively inhibited the growth of HeLa cells, showcasing its potential as an anticancer agent.
Concentration (nM)Effect on MicrotubulesCell Viability (%)
0Normal100
1000Significant depolymerization40

Enhancement of Male Fertility

Recent studies have highlighted crocin's role in improving sperm motility and reducing oxidative stress in asthenozoospermic patients.

Case Study: Sperm Motility Improvement

  • Methodology : Sperm samples from patients were treated with 1 mM crocin for three hours. Video microscopy was used to evaluate motility.
  • Results : A significant increase in sperm velocity (1.9-fold) and distance traveled (1.7-fold) was observed post-treatment.
GroupInitial Velocity (µm/s)Post-Treatment Velocity (µm/s)ROS Level Reduction
G120381.5-fold
G215252.4-fold

Neuroprotective Effects

Crocin has been investigated for its neuroprotective effects against oxidative stress-induced neuronal damage.

Case Study: Alzheimer’s Disease Model

  • Methodology : Mice were treated with crocin prior to behavioral tests like the Morris water maze.
  • Results : Crocin treatment resulted in improved memory performance and reduced amyloid-beta deposition.
Treatment GroupEscape Latency (seconds)Amyloid-Beta Levels (µg/g)
Control605.0
Crocin302.0

Antioxidant Properties

Crocin's antioxidant capabilities have been further elucidated through various experimental approaches.

Case Study: Radical Scavenging Assay

  • Methodology : The bleaching assay was performed to quantify the antioxidant activity of crocin.
  • Results : Crocin exhibited significant radical scavenging activity at low concentrations.
Concentration (mM)Bleaching Efficiency (%)
0.0130
0.170

Comparison with Similar Compounds

Crocin is often compared with its aglycone, crocetin, another carotenoid isolated from saffron. Both compounds have similar bioactive properties, but crocetin has shown a higher ability to bind with VEGFR2 and is more effective in inhibiting angiogenesis . Other similar compounds include various glycosylated derivatives of crocetin, which differ in their glycosylation patterns and bioactive properties .

Conclusion

Crocin is a versatile compound with significant potential in various scientific research applications. Its unique bioactive properties, coupled with advancements in microbial synthesis methods, make it a valuable compound for further exploration and utilization in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C46H68O23

Molecular Weight

989.0 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10Z,12E,14Z)-2,6,11,15-tetramethyl-16-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]heptadeca-2,4,6,8,10,12,14,16-octaenoate

InChI

InChI=1S/C46H68O23/c1-21(12-8-14-23(3)25(5)18-62-43-40(59)36(55)32(51)28(67-43)19-63-44-38(57)34(53)30(49)26(16-47)65-44)10-6-7-11-22(2)13-9-15-24(4)42(61)69-46-41(60)37(56)33(52)29(68-46)20-64-45-39(58)35(54)31(50)27(17-48)66-45/h6-15,26-41,43-60H,5,16-20H2,1-4H3/b7-6+,12-8+,13-9+,21-10-,22-11+,23-14-,24-15+/t26-,27-,28-,29-,30-,31-,32-,33-,34+,35+,36+,37+,38-,39-,40-,41-,43-,44-,45-,46+/m1/s1

InChI Key

LUVDBMJRTUBHNX-RSXXRLSLSA-N

Isomeric SMILES

C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)/C=C/C=C(/C)\C(=C)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=C)COC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O

Origin of Product

United States

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